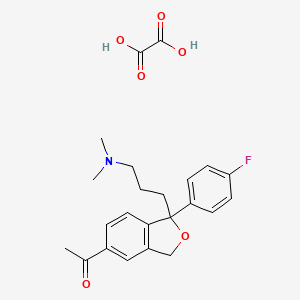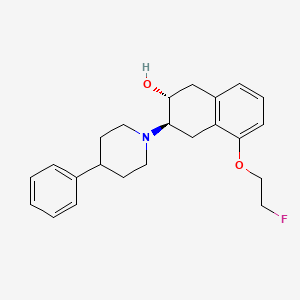
N-Methyltryptamine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyltryptamine-d3 is a stable isotope-labeled compound, specifically a deuterated form of N-Methyltryptamine. It is a member of the substituted tryptamine chemical class and is often used in neurochemical research. The molecular formula of this compound is C11H11D3N2, and it has a molecular weight of 177.26 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyltryptamine-d3 typically involves the methylation of tryptamine using deuterated methylating agents. One common method involves the reaction of tryptamine with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyltryptamine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: It can be reduced to form N-methyltryptamine.
Substitution: It can undergo substitution reactions at the indole ring or the ethylamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde or indole-3-acetic acid.
Reduction: N-methyltryptamine.
Substitution: Halogenated tryptamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyltryptamine-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neurochemical Research: Used as a reference standard in the study of neurotransmitters and their metabolic pathways.
Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics due to its stable isotope labeling.
Analytical Chemistry: Used in mass spectrometry for the quantification of tryptamine derivatives in biological samples.
Wirkmechanismus
N-Methyltryptamine-d3 exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This interaction leads to the modulation of neurotransmitter release and subsequent changes in mood, perception, and cognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyltryptamine (DMT): A potent hallucinogen with similar structural features but with two methyl groups attached to the nitrogen atom.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another hallucinogenic compound with a methoxy group at the 5-position of the indole ring.
Bufotenin (5-HO-DMT): A naturally occurring tryptamine derivative with a hydroxyl group at the 5-position.
Uniqueness
N-Methyltryptamine-d3 is unique due to its stable isotope labeling, which makes it particularly useful in analytical and pharmacokinetic studies. Its deuterated form allows for precise tracking and quantification in biological systems, providing valuable insights into the metabolism and distribution of tryptamine derivatives .
Eigenschaften
CAS-Nummer |
1794756-39-0 |
|---|---|
Molekularformel |
C11H14N2 |
Molekulargewicht |
177.265 |
IUPAC-Name |
2-(1H-indol-3-yl)-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3/i1D3 |
InChI-Schlüssel |
NCIKQJBVUNUXLW-FIBGUPNXSA-N |
SMILES |
CNCCC1=CNC2=CC=CC=C21 |
Synonyme |
2-(1H-Indol-3-yl)-N-(methyl-d3)ethanamine; 3-(2-Methylaminoethyl)indole-d3; Dipterine-d3; N-(Methyl-d3)-1H-indole-3-ethanamine; N-Mono(methyl-d3)ltryptamine; N10-(Methyl-d3)tryptamine; Nb-(Methyl-d3)tryptamine; Nω-(Methyl-d3)tryptamine; [2-(1H-Indol- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


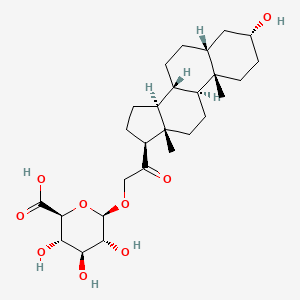
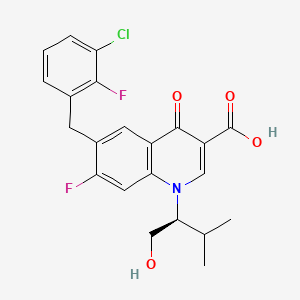
![6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586702.png)
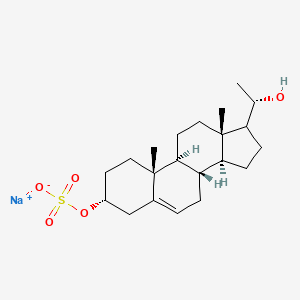
![3-Benzyl-6-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586707.png)
![1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B586709.png)
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)
